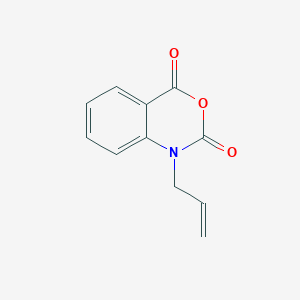

N-Allylisatoic anhydride

Description

Contextualization of Isatoic Anhydride (B1165640) Derivatives in Organic Synthesis

Isatoic anhydride and its derivatives are versatile building blocks in organic synthesis. researchgate.net They serve as precursors for a wide array of nitrogen-containing heterocyclic compounds, such as quinazolines, quinazolinones, and benzodiazepines. researchgate.nettandfonline.com The reactivity of the anhydride ring allows for various chemical transformations, making it a valuable tool for chemists. These derivatives are not only used as intermediates but also in coupling reactions and for modifying materials like RNA and polymers. google.com The synthesis of isatoic anhydride derivatives can be achieved through several methods, including the cyclization of anthranilic acids and the oxidation of isatins. researchgate.net

Significance of the N-Allyl Moiety in Chemical Reactivity and Biological Applications

The N-allyl group is a significant functional group in chemistry and medicinal chemistry. It is composed of a methylene (B1212753) bridge (–CH2–) attached to a vinyl group (–CH=CH2). The presence of the N-allyl group in a molecule can influence its chemical reactivity and biological activity. For instance, N-allyl compounds have been investigated for their potential in various therapeutic areas. nih.gov The allyl group can participate in various chemical reactions, and its incorporation into a molecule can lead to compounds with diverse biological properties. In some instances, the N-allyl group has been associated with the irreversible inactivation of certain enzymes, highlighting its potential role in drug design. cdnsciencepub.com

Historical Perspectives on Isatoic Anhydride Chemistry

The study of isatoic anhydride dates back to the late 19th century. researchgate.net Initially, it was prepared through the reaction of anthranilic acid with phosgene (B1210022). wikipedia.org Over the years, the understanding of its chemical properties and reactivity has expanded significantly. A comprehensive review of its chemistry was published by Coppola in 1980, summarizing its numerous reactions and applications. wikipedia.org Historically, isatoic anhydride has been utilized as a precursor for various compounds, including those with pharmaceutical applications. wikipedia.org The development of new synthetic methods and the exploration of its derivatives have continued to be active areas of research. researchgate.netacs.org

Scope and Objectives of the Academic Research Outline for N-Allylisatoic Anhydride

Academic research on this compound focuses on its synthesis, characterization, and exploration of its reactivity. The preparation of this compound is typically achieved through the N-alkylation of isatoic anhydride using an allyl halide in the presence of a base. nih.govgoogle.comgoogle.com Researchers have investigated different bases and reaction conditions to optimize the yield and purity of the product. nih.gov

The primary objective of synthesizing this compound is often to use it as an intermediate in the preparation of more complex molecules. For example, it has been used in the synthesis of pyrrolo[2,1-c] google.combenzodiazepin-5-ones, which are precursors to the natural product (±)-DC-81. researchgate.netresearchgate.net The reactivity of the anhydride ring in this compound allows for reactions with various nucleophiles, leading to the formation of a diverse range of compounds. rsc.orgscirp.org

Spectroscopic techniques are crucial for the characterization of this compound and its derivatives. These methods are used to confirm the structure and purity of the synthesized compounds.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H9NO3 | |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Not specified in search results |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enyl-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYKDXKUIKQFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352830 | |

| Record name | N-Allylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50784-07-1 | |

| Record name | N-Allylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Allylisatoic Anhydride

Precursor Synthesis: Isatoic Anhydride (B1165640) Generation

Isatoic anhydride can be synthesized through several routes, primarily from 2-aminocarboxylic acid derivatives or isatins. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Synthesis from 2-Aminocarboxylic Acid Derivatives

A common and traditional method for preparing isatoic anhydride involves the reaction of anthranilic acid with phosgene (B1210022). orgsyn.orgwikipedia.org This reaction is typically carried out by passing phosgene gas into a solution of anthranilic acid hydrochloride. orgsyn.org The process yields isatoic anhydride as a precipitate. orgsyn.org An alternative approach utilizes triphosgene (B27547) in a solvent like dry tetrahydrofuran (B95107) (THF) with a 2-aminobenzoic acid derivative, which can produce high yields of the corresponding isatoic anhydride. prepchem.com For instance, the reaction of 2-amino-5-chlorobenzoic acid with triphosgene in THF at room temperature for 18 hours resulted in an 89% yield of 5-chloroisatoic anhydride. prepchem.com Another method involves the prolonged refluxing of a mixture of anthranilic acid and ethyl chloroformate, though this can lead to the formation of ester byproducts. orgsyn.org

A method has also been described for the preparation of N-methyl isatoic anhydride starting from o-chlorobenzoic acid and methylamine, using anhydrous potassium carbonate as an acid-binding agent and copper powder as a catalyst to form N-methyl anthranilic acid. This intermediate is then cyclized with triphosgene to yield N-methylisatoic anhydride. google.com

Synthesis from Isatins

The oxidation of isatins presents another viable route to isatoic anhydrides. scielo.br Various oxidizing agents have been employed for this transformation. One of the earliest methods involved the oxidation of isatin (B1672199) with chromic acid, which provides a general route to isatoic anhydride. scielo.brpsu.edu However, due to the toxicity of chromium, alternative and more environmentally friendly methods have been developed. psu.edu

A notable method involves the use of hydrogen peroxide in an acidic medium. scielo.brgoogle.comgoogle.com For example, suspending isatin in formic acid and adding a 30% hydrogen peroxide solution can yield isatoic anhydride. google.comprepchem.com The reaction is typically stirred for a period at a controlled temperature to achieve good yields. google.comprepchem.com The use of a urea-hydrogen peroxide complex in conjunction with acetic acid/acetic anhydride or formic acid, sometimes with sulfuric acid as a catalyst, has also been reported to produce isatoic anhydrides in high yields and purity. psu.edu The application of ultrasonic irradiation in this process has been shown to significantly reduce reaction times. psu.edu

The following table summarizes the synthesis of various isatoic anhydride derivatives from their corresponding isatins using hydrogen peroxide in an acid medium.

| Starting Isatin | Reagents and Conditions | Product | Yield (%) | Melting Point (°C) |

| Isatin | Formic acid, 30% H₂O₂ | Isatoic anhydride | ~89 | 252-253 (decomposes) |

| 7-Methylisatin | Glacial acetic acid, formic acid, 30% H₂O₂, 50°C | 8-Methylisatoic anhydride | ~78 | 237-239 (decomposes) |

| 6,8-Dichloroisatin | Acetic acid, 30% H₂O₂ | 6,8-Dichloroisatoic anhydride | ~86 | 254-256 (decomposes) |

Table generated from data in source google.com

Optimization of Isatoic Anhydride Preparation Methods

Optimization of the reaction conditions is crucial for maximizing the yield and purity of isatoic anhydride while minimizing byproducts and reaction times. For the synthesis from isatins using urea-hydrogen peroxide, it was found that using a mixture of acetic acid/acetic anhydride or formic acid with sulfuric acid catalysis at room temperature could produce yields ranging from 44-97% over 24 hours. psu.edu The introduction of ultrasound irradiation dramatically shortened the reaction time to 20-135 minutes. psu.edu

In the context of reactions involving isatoic anhydride, temperature has been identified as a key parameter to optimize. For instance, in a three-component reaction involving isatoic anhydride, aniline (B41778), and benzaldehyde, the use of a phosphoric acid-alumina catalyst under solvent-free conditions was optimized with respect to temperature. researchgate.net

N-Allylation Protocols for Isatoic Anhydrides

The introduction of an allyl group onto the nitrogen atom of the isatoic anhydride ring is a critical step in the synthesis of N-Allylisatoic anhydride. This is typically achieved through N-alkylation reactions.

Reactions with Strong Bases and Allyl Halides

A common strategy for the N-allylation of isatoic anhydride involves the use of a strong base to deprotonate the nitrogen atom, forming an N-anion which then acts as a nucleophile towards an allyl halide. nih.gov

Alkali hydrides, particularly sodium hydride (NaH) and potassium hydride (KH), are frequently used strong bases for the N-alkylation of isatoic anhydrides. nih.govacs.org The reaction typically involves the formation of the N-sodio derivative of isatoic anhydride, which is then readily alkylated with various halides, including allyl halides. nih.govacs.org

In one synthetic approach, isatoic anhydride is deprotonated with sodium hydride to enhance its nucleophilicity, followed by an SN2 reaction with an allyl halide to form the N-allylated product. For example, the reaction of isatoic anhydride with sodium hydride in a solvent like dimethylformamide (DMF), followed by the addition of an allyl bromide, can yield this compound. While this method is effective, it can sometimes lead to incomplete conversions or the formation of byproducts, making purification challenging. researchgate.net Studies have shown that N-benzylation of isatoic anhydride using sodium hydride can produce byproducts, with one byproduct sometimes forming in a greater yield than the desired product. researchgate.net

Potassium carbonate is another base that has been used, often in conjunction with sodium hydride, for the N-alkylation of isatoic anhydride. nih.govacs.org The combination of these bases facilitates the formation of the N-anion for subsequent alkylation. nih.govacs.org

The table below outlines the conditions and outcomes of N-alkylation of isatoic anhydride using alkali hydrides.

| Base | Alkylating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| Sodium Hydride | Allyl Bromide | DMF | Room Temperature, 18h | This compound | 46 | |

| Sodium Hydride | Benzyl Halide | Not specified | Not specified | N-Benzylisatoic Anhydride | Lower yields, 18h | nih.gov |

| Potassium Hydroxide (B78521) | Methyl Iodide | DMF | 30°C to 44°C | N-Methylisatoic Anhydride | 80 | google.com |

Application of Organometallic Bases (e.g., Lithium Diisopropylamide)

Strong, non-nucleophilic bases are crucial for the efficient deprotonation of isatoic anhydride. google.com Lithium diisopropylamide (LDA) is a prominent example of such a base. google.comwikipedia.org Its bulky nature minimizes the risk of nucleophilic attack on the carbonyl groups of the anhydride, a common side reaction with smaller, more nucleophilic bases. wikipedia.orgmasterorganicchemistry.com The strong basicity of LDA (the pKa of its conjugate acid, diisopropylamine, is approximately 36) ensures effective deprotonation of the relatively acidic N-H bond of isatoic anhydride. wikipedia.org The use of organometallic bases like LDA allows for the formation of the corresponding lithium salt of isatoic anhydride, which then readily undergoes allylation. google.com

Influence of Reaction Solvents (e.g., Tetrahydrofuran, Dimethylformamide, N-Methylpyrrolidinone)

The choice of solvent plays a critical role in the N-allylation of isatoic anhydride. Inert aprotic solvents are generally preferred to avoid quenching the strong base. google.com

Tetrahydrofuran (THF): THF is a common solvent for reactions involving LDA. It effectively solvates the lithium cation, and its relatively low boiling point simplifies product isolation. google.comwikipedia.org

Dimethylformamide (DMF): DMF is a polar aprotic solvent that can enhance the rate of nucleophilic substitution reactions. google.com Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile choice.

N-Methylpyrrolidinone (NMP): NMP is another polar aprotic solvent with a high boiling point, which can be advantageous for reactions requiring elevated temperatures. google.com

Cryogenic to Ambient Temperature Reaction Conditions

The N-allylation of isatoic anhydride is often conducted at low to ambient temperatures. google.com The initial deprotonation step with a strong base like LDA is typically carried out at cryogenic temperatures, such as -78 °C or -50 °C, to control the reactivity of the base and prevent undesirable side reactions. google.com Following the deprotonation, the reaction mixture may be allowed to warm to ambient temperature for the subsequent allylation step with allyl bromide. google.com This temperature control is crucial for achieving high yields and minimizing the formation of byproducts.

Catalytic N-Allylation Approaches

While direct N-allylation under stoichiometric basic conditions is effective, catalytic methods offer a more atom-economical and potentially milder alternative. Research into the N-alkylation of isatoic anhydride derivatives has explored various catalytic systems. For instance, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been successfully employed in the N-benzylation of isatoic anhydride, suggesting their potential applicability to N-allylation as well. nih.gov These catalysts facilitate the transfer of the deprotonated isatoic anhydride from an aqueous or solid phase to an organic phase where the reaction with the allyl halide occurs. Copper-catalyzed N-arylation of isatoic anhydrides has also been reported, indicating the potential for developing metal-catalyzed N-allylation protocols. researchgate.net

Emerging and Green Synthetic Strategies for Anhydrides Applicable to this compound

Recent advancements in synthetic chemistry have focused on developing more sustainable and environmentally friendly methods for the synthesis of anhydrides. While not yet specifically reported for this compound, these emerging strategies hold promise for its future production.

Dehydration of Carboxylic Acids and Analogues

The dehydration of dicarboxylic acids is a fundamental method for forming cyclic anhydrides. numberanalytics.com Green chemistry approaches to this transformation aim to replace harsh dehydrating agents with more benign alternatives. rsc.orgnih.gov

One such approach involves the use of reusable heterogeneous Lewis acid catalysts like niobic acid (Nb₂O₅·nH₂O). rsc.orgresearchgate.net These catalysts can promote the intramolecular dehydration of dicarboxylic acids under relatively mild conditions, offering a high-yielding and environmentally friendly route to cyclic anhydrides. rsc.orgresearchgate.net Another innovative and green method is the electrochemical dehydration of dicarboxylic acids. nih.gov This technique avoids the need for chemical dehydrating agents altogether, relying on an electric current to drive the anhydride formation. nih.gov

Lewis Acid-Catalyzed Reactions with Dialkyl Dicarbonates

A versatile and efficient method for anhydride synthesis involves the reaction of carboxylic acids with dialkyl dicarbonates, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a weak Lewis acid catalyst like magnesium chloride. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction proceeds through the formation of a mixed anhydride intermediate. researchgate.net By adjusting the stoichiometry, this method can be tailored to produce symmetrical anhydrides in good to excellent yields. researchgate.net The byproducts of this reaction are typically volatile or water-soluble, simplifying product purification and making the process more environmentally friendly. organic-chemistry.orgresearchgate.net This method's high chemoselectivity allows it to tolerate various sensitive functional groups. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies

| Strategy | Reagents | Conditions | Advantages | Potential for this compound |

|---|---|---|---|---|

| N-Allylation with Organometallic Bases | Isatoic anhydride, LDA, Allyl bromide | Cryogenic to ambient temperature, Inert solvent (THF, DMF, NMP) | High reactivity, Well-established google.com | Direct and established route. |

| Catalytic N-Allylation | Isatoic anhydride, Allyl halide, Catalyst (e.g., Phase-transfer catalyst) | Varies with catalyst | Atom economy, Milder conditions nih.gov | Promising, requires specific catalyst development. |

| Dehydration of Carboxylic Acids | Corresponding dicarboxylic acid, Catalyst (e.g., Nb₂O₅·nH₂O) or Electrolysis | Varies (e.g., Heating with catalyst) | Green, Reusable catalysts rsc.orgnih.gov | Applicable if the corresponding dicarboxylic acid precursor is accessible. |

| Lewis Acid-Catalyzed Reaction | Corresponding carboxylic acid, Dialkyl dicarbonate, Weak Lewis acid (e.g., MgCl₂) | Mild conditions | High yield, Clean reaction, High chemoselectivity organic-chemistry.orgresearchgate.net | Potentially applicable via the corresponding N-allyl-2-aminobenzoic acid. |

Role of Magnesium Chloride as a Weak Lewis Acid Catalyst

Transition Metal-Catalyzed Carbonylation for Anhydride Synthesis

A more modern and atom-economical approach to isatoic anhydrides involves the direct carbonylation of aniline derivatives through C-H bond activation, catalyzed by transition metals. This method constructs the heterocyclic ring by incorporating carbon monoxide (CO) directly into the molecule.

Nickel has emerged as an abundant and cost-effective catalyst for carbonylation reactions. The synthesis of this compound can be envisioned via the nickel-catalyzed carbonylation of a suitable precursor, such as N-allyl-2-haloaniline or through direct C-H activation of N-allylaniline. The effectiveness of these nickel catalysts is significantly enhanced by specific ligands, with organic imidazole (B134444) derivatives, particularly N-heterocyclic carbenes (NHCs), showing great promise.

Research has demonstrated that nickel catalysts paired with imidazole-derived carbenes can achieve remarkable efficiency in related ester carbonylation reactions, with turnover frequencies (TOF) exceeding 150 h⁻¹ and turnover numbers (TON) over 1600. nih.gov These metrics are comparable to state-of-the-art rhodium systems and vastly superior to traditional nickel catalysts based on phosphine (B1218219) ligands. nih.gov

The proposed catalytic cycle for anhydride formation would involve:

Oxidative Addition: A low-valent Ni(0) species, stabilized by the NHC ligand, undergoes oxidative addition to the C-X bond (where X is a halide) of the N-allyl-2-haloaniline precursor.

CO Insertion: A molecule of carbon monoxide coordinates to the resulting Ni(II) complex and subsequently inserts into the nickel-aryl bond to form an acyl-nickel intermediate.

Second CO Insertion/Cyclization: A second carbonylation event or an intramolecular reaction involving the N-allyl group would lead to the cyclized product. The precise mechanism may involve the N-allyl amine attacking the acyl-nickel complex, followed by a second CO insertion and reductive elimination to form the anhydride ring and regenerate the Ni(0) catalyst. The imidazole-based NHC ligand is crucial for stabilizing the nickel intermediates and promoting these steps efficiently.

While nickel presents an economical option, rhodium and iridium are well-established catalysts for carbonylation reactions, each with distinct characteristics. Palladium catalysis is also highly relevant and provides a benchmark for these transformations. acs.orgacs.orgthieme-connect.com

Palladium Catalysis: The palladium-catalyzed C-H bond carbonylation of N-alkyl anilines is a well-developed method for synthesizing isatoic anhydrides. acs.orgacs.orgnih.gov This reaction tolerates a wide range of functional groups and proceeds under relatively mild conditions, making it a reliable and versatile option. acs.orgacs.org The table below summarizes results for various N-alkyl anilines using a Pd(OAc)₂ catalyst system.

| Entry | N-Alkyl Aniline Substrate | Product Yield (%) |

| 1 | N-methylaniline | 85 |

| 2 | N-ethylaniline | 81 |

| 3 | N-propylaniline | 75 |

| 4 | N-isopropylaniline | 65 |

| 5 | N-benzylaniline | 72 |

| 6 | N-methyl-4-methoxyaniline | 96 |

| 7 | N-methyl-4-fluoroaniline | 70 |

| 8 | N-methyl-4-(trifluoromethyl)aniline | 61 |

| Data sourced from a study on Pd-catalyzed regioselective carbonylation of N-alkyl anilines. acs.org |

Rhodium Catalysis: Rhodium complexes are exceptionally active for carbonylation. However, much of the recent research concerning rhodium and isatoic anhydrides focuses on using the anhydride as a starting material for further transformations, such as decarbonylative annulation through C-H activation. rsc.orgrsc.org This indicates a strong interaction between rhodium catalysts and the anhydride ring system. While direct synthesis of isatoic anhydrides via rhodium-catalyzed carbonylation of anilines is less commonly reported than palladium-catalyzed routes, rhodium's high catalytic activity makes it a potent candidate, particularly for reactions requiring high turnover.

Iridium Catalysis: Iridium catalysts are often noted for their stability and effectiveness in C-H activation and hydrogenation reactions. uwindsor.caibs.re.kr While perhaps less reactive than rhodium for some carbonylations, iridium's robustness can be an advantage. Iridium complexes like Ir₄(CO)₁₂ are known to catalyze carbonylation reactions, such as silylcarbonylation. uwindsor.ca The development of iridium-catalyzed C-H amination and alkylation suggests its potential for the initial C-N or C-C bond formations required in a multi-step synthesis. acs.org However, direct comparative studies showing the superiority of iridium for this compound production are scarce.

The following table provides a general comparison of these transition metals for the synthesis of N-substituted isatoic anhydrides.

| Catalyst Metal | Common Precursor | Key Advantages | Potential Disadvantages |

| Nickel | N-Alkyl-2-haloaniline | Cost-effective, high activity with NHC ligands nih.gov | Can be sensitive to air/moisture, may require specific ligand systems nih.gov |

| Rhodium | N-Alkylaniline | Very high catalytic activity, effective for C-H activation rsc.orgrsc.org | High cost, research often focuses on reactions of anhydrides rather than synthesis |

| Iridium | N-Alkylaniline | High stability, effective for C-H functionalization uwindsor.caibs.re.kr | High cost, generally lower carbonylation activity compared to Rhodium |

| Palladium | N-Alkylaniline | Well-established, versatile, good functional group tolerance acs.orgacs.org | Higher cost than nickel, may require oxidants acs.org |

Reactivity and Reaction Mechanisms of N Allylisatoic Anhydride

Fundamental Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a central reaction type for N-Allylisatoic anhydride (B1165640). byjus.comchemistrytalk.org This process involves the attack of a nucleophile on one of the carbonyl carbons, leading to the opening of the anhydride ring. youtube.comlibretexts.org

The general mechanism for nucleophilic acyl substitution on N-Allylisatoic anhydride follows a two-step addition-elimination pathway. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A nucleophile initially attacks one of the carbonyl carbons of the anhydride. youtube.comlibretexts.org This leads to the formation of a tetrahedral intermediate where the carbonyl carbon rehybridizes from sp2 to sp3. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient and collapses to reform the carbonyl double bond. youtube.com This step results in the cleavage of the carbon-oxygen bond within the anhydride ring, expelling a carboxylate ion as the leaving group. youtube.comchemistrysteps.com

This reaction can be catalyzed by either acid or base. byjus.com Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. byjus.commsu.edu Basic conditions, on the other hand, often involve a more potent, negatively charged nucleophile. byjus.com

The carbonyl carbons in this compound are electrophilic due to the significant polarization of the carbon-oxygen double bonds. libretexts.orglibretexts.org The higher electronegativity of oxygen draws electron density away from the carbon atoms, imparting a partial positive charge on them. libretexts.orglibretexts.org This electrophilicity is a key factor in the molecule's susceptibility to attack by electron-rich nucleophiles. libretexts.orglibretexts.org

The reactivity of the two carbonyl carbons (at positions 2 and 4) can differ. Generally, the C-4 carbonyl (anthranilic carbonyl) is considered more reactive than the C-2 carbonyl (isatoic carbonyl). sciencemadness.org However, factors like steric hindrance and the nature of the N-substituent can influence this reactivity. sciencemadness.org

| Factor | Description | Effect on Reactivity |

|---|---|---|

| Polarization | The difference in electronegativity between carbon and oxygen leads to a partial positive charge on the carbonyl carbon. libretexts.orglibretexts.org | Increases susceptibility to nucleophilic attack. libretexts.org |

| Resonance | Resonance structures can delocalize the positive charge, affecting stability and reactivity. stackexchange.com | Can stabilize the carbonyl group, potentially decreasing reactivity compared to aldehydes and ketones. stackexchange.com |

| Inductive Effects | Electron-withdrawing groups attached to the carbonyl can enhance its electrophilicity. libretexts.org | Increases reactivity towards nucleophiles. libretexts.org |

In the ring-opening reactions of this compound, the leaving group is a carboxylate ion. youtube.com The stability of the leaving group is a crucial factor in determining the feasibility of a nucleophilic acyl substitution reaction. masterorganicchemistry.com Good leaving groups are typically weak bases. masterorganicchemistry.com The carboxylate anion is a moderately good leaving group because its negative charge is stabilized by resonance between the two oxygen atoms. youtube.com While not as effective a leaving group as a halide ion (like in acyl chlorides), it is significantly better than groups like hydroxide (B78521) (HO⁻) or alkoxide (RO⁻). masterorganicchemistry.comwikipedia.org

Role of Electrophilic Carbonyl Carbons

Ring-Opening Reactions of the Isatoic Anhydride Core

The strained heterocyclic ring of this compound is susceptible to cleavage by various nucleophiles, leading to a range of functionalized anthranilic acid derivatives. wikipedia.orgsciencemadness.org

The hydrolysis of this compound involves the reaction with water, which acts as a nucleophile. wikipedia.orgsciencemadness.org This reaction leads to the opening of the anhydride ring to produce N-allyl-anthranilic acid and carbon dioxide. wikipedia.org The reaction proceeds through the nucleophilic attack of water on a carbonyl carbon, followed by the collapse of the tetrahedral intermediate and subsequent decarboxylation. wikipedia.orgdoubtnut.com This process can occur under neutral, acidic, or basic conditions, though the rate is influenced by the pH. libretexts.orglibretexts.org

| Reactant | Product 1 | Product 2 |

|---|---|---|

| This compound | N-allyl-anthranilic acid | Carbon dioxide |

This compound reacts with alcohols in a process known as alcoholysis to yield esters of N-allyl-anthranilic acid. wikipedia.orgsciencemadness.orglibretexts.org The alcohol acts as the nucleophile, attacking one of the carbonyl carbons. quimicaorganica.orglibretexts.org The subsequent ring-opening and decarboxylation result in the formation of the corresponding ester. wikipedia.orgchemguide.co.uk This reaction is a common method for synthesizing these esters and can be performed with or without a catalyst, although heating is often required. quimicaorganica.orgchemguide.co.ukgoogle.com Pyridine (B92270) is sometimes used as a solvent and to neutralize the carboxylic acid byproduct that can form. libretexts.orgallen.in

The general reaction is: C₁₁H₉NO₃ + ROH → C₁₀H₁₁NO₂R + CO₂

| Alcohol (ROH) | Resulting Ester | Byproduct |

|---|---|---|

| Methanol (CH₃OH) | Methyl N-allyl-anthranilate | Carbon dioxide |

| Ethanol (C₂H₅OH) | Ethyl N-allyl-anthranilate | Carbon dioxide |

Reactions with Alcohols (Esterification)

Reactivity of the N-Allyl Group

The N-allyl group provides a secondary site of reactivity, primarily centered on the carbon-carbon double bond. This allows for transformations that leave the aromatic and amide portions of the molecule intact.

The allyl group can participate in various cycloaddition reactions. A prominent example is the intramolecular azide-alkyne cycloaddition (IAAC), a powerful tool for constructing fused heterocyclic systems. mdpi.comrsc.org For this to occur with a derivative of this compound, both an azide (B81097) and an alkyne functionality must be present within the same molecule.

This can be achieved by reacting an azide-containing amine with this compound, which has been modified to contain an alkyne, or vice-versa. For instance, if an amine bearing an azide group reacts with this compound, the resulting 2-(allylamino)benzamide intermediate can be further functionalized. If the allyl group is transformed into or replaced by a propargyl group (containing an alkyne), the resulting molecule possesses both the azide and alkyne moieties required for an intramolecular cycloaddition. rsc.org

The subsequent intramolecular Huisgen cycloaddition, which can occur under thermal conditions or be catalyzed by copper(I), would lead to the formation of a novel, fused triazole-quinazolinone scaffold. rsc.orgnih.gov The intramolecular nature of this reaction offers advantages in regioselectivity compared to its intermolecular counterpart. mdpi.com

The double bond of the N-allyl group is susceptible to both electrophilic and radical addition reactions, which are typical for alkenes. wikipedia.orglasalle.edu

Electrophilic Addition: In an electrophilic addition, an electrophile (E⁺) attacks the electron-rich π-bond of the alkene. wikipedia.org This breaks the π-bond and forms a new sigma bond, resulting in a carbocation intermediate. A nucleophile (Nu⁻) then attacks the carbocation to form the final product. For an N-allyl group, the reaction with an unsymmetrical reagent like a hydrohalic acid (HX) would likely follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the double bond, and the halide adds to the more substituted carbon, proceeding through the more stable secondary carbocation. wikipedia.orgyoutube.com

Radical Addition: Radical addition to the alkene can also occur, often initiated by a radical species. A classic example is the addition of HBr in the presence of peroxides. youtube.com This reaction proceeds via an anti-Markovnikov mechanism. A bromine radical adds to the terminal carbon of the double bond to form the more stable secondary carbon radical. This radical then abstracts a hydrogen atom from HBr to yield the terminal bromide and regenerate a bromine radical, continuing the chain reaction. youtube.com Other radical additions, such as those involving SF₅Cl, can also be initiated to add new functional groups to the allyl moiety. beilstein-journals.org

Cycloaddition Reactions (e.g., Intramolecular Azide-Alkyne Cycloaddition)

Disproportionation Studies in this compound Systems

Disproportionation in the context of anhydrides refers to the process where a mixed anhydride rearranges to form two different symmetrical anhydrides. While specific studies on the disproportionation of this compound itself are not prominent, the principles can be extrapolated from studies on other mixed carboxylic-carbonic anhydrides. nih.gov

Research on mixed anhydrides derived from N-protected amino acids has shown that they can undergo disproportionation. nih.gov This process is influenced by several factors, including the structure of the anhydride, the solvent, and the presence of bases. For instance, disproportionation rates are often higher in polar solvents like dimethylformamide (DMF) compared to less polar ones like dichloromethane. nih.gov The presence of tertiary amines can also accelerate this process. nih.gov

It is plausible that under certain conditions, two molecules of this compound could potentially interact. However, as a cyclic anhydride, its disproportionation pathway would differ significantly from that of acyclic mixed anhydrides and is generally less favorable. The stability of the six-membered heterocyclic ring makes such a bimolecular reaction less likely than ring-opening reactions with nucleophiles.

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity of this compound and the selectivity of its reactions are governed by both steric and electronic effects.

Steric Factors:

Reaction with Amines: The rate of the nucleophilic attack by an amine on the anhydride's carbonyl group is sensitive to steric hindrance. nih.gov Bulky amines will react more slowly than smaller amines due to increased steric hindrance around the nitrogen nucleophile, which impedes its approach to the carbonyl carbon. Similarly, bulky substituents on the aromatic ring near the carbonyl group could also slow the reaction.

Reactions on the Allyl Group: Steric hindrance can also affect additions to the allyl double bond, potentially influencing the facial selectivity of the attack.

Electronic Factors:

Reaction with Amines: The electrophilicity of the carbonyl carbons is influenced by substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzene (B151609) ring increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack and thus increasing the reaction rate. rsc.org Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyls, potentially slowing down the ring-opening reaction. rsc.orgthieme-connect.com

Reactions on the Allyl Group: The electronic nature of the aromatic ring system is less likely to have a major direct effect on the reactivity of the isolated N-allyl double bond. However, in electrophilic additions, electron-donating groups on the ring could slightly increase the electron density of the π-system, making it marginally more nucleophilic.

Cycloaddition Reactions: In cycloaddition reactions involving the isatoic anhydride ring itself, such as 1,3-dipolar cycloadditions, electronic factors are critical. Studies have shown that electron-withdrawing groups are often necessary to activate the anhydride system toward cycloaddition, while electron-donating groups can render it unreactive. thieme-connect.comresearchgate.net

Table 2: Summary of Steric and Electronic Influences

| Reaction Type | Influencing Factor | Effect on Reactivity/Selectivity |

|---|---|---|

| Amine Ring-Opening | Steric bulk of amine | Increased bulk decreases reaction rate. |

| Amine Ring-Opening | Electron-withdrawing group on ring | Increases carbonyl electrophilicity, increasing reaction rate. |

| Amine Ring-Opening | Electron-donating group on ring | Decreases carbonyl electrophilicity, decreasing reaction rate. |

| Electrophilic Addition | Alkene substitution | Governs regioselectivity (Markovnikov's rule). |

Derivatives and Transformations of N Allylisatoic Anhydride

Synthesis of Tryptanthrin (B1681603) and its N-Allyl Derivatives

Tryptanthrin (indolo[2,1-b]quinazolin-6,12-dione) and its derivatives are a class of alkaloids known for their significant biological activities. researchgate.netmdpi.com The strategic use of N-allylisatoic anhydride (B1165640) provides an efficient route to N-allyl substituted tryptanthrin structures.

Pathways from N-Allylisatoic Anhydride to N-Allyl Tryptanthrin Structures

The synthesis of N-allyl tryptanthrin derivatives typically involves the reaction of an appropriate isatin (B1672199) with an this compound. google.com Isatoic anhydrides are commonly prepared from either 2-aminocarboxylic acid derivatives or isatins. google.com The N-allyl group is introduced onto the isatoic anhydride by reacting it with a strong base, such as sodium hydride or potassium hydride, in an inert solvent followed by the addition of allyl bromide at low temperatures. google.com

One of the most efficient methods for preparing tryptanthrin and its analogues is the reaction between an isatoic anhydride and an isatin. researchgate.net This approach is economically advantageous as many of the required isatin and isatoic anhydride precursors are commercially available or can be synthesized through established procedures. researchgate.net

Mechanistic Considerations for Indolo[2,1-b]quinazolin-6,12-dione Formation

The formation of the indolo[2,1-b]quinazolin-6,12-dione core from isatoic anhydride and isatin is a condensation reaction. google.comrsc.org The reaction proceeds through the formation of new bonds between the nitrogen at position 5 and the carbon at position 5a, as well as between the nitrogen at position 11 and the carbon at position 12, ultimately leading to the fused tetracyclic system of tryptanthrin. researchgate.net Various reaction conditions have been developed to facilitate this transformation. researchgate.net

Formal Total Synthesis of Pyrrolo[2,1-c]rsc.orgCurrent time information in Washington, DC, US.benzodiazepin-5-ones

The pyrrolo[2,1-c] rsc.orgCurrent time information in Washington, DC, US.benzodiazepines (PBDs) are a significant class of antitumor antibiotics that interact with DNA. mdpi.com N-Allylisatoic anhydrides have proven to be valuable starting materials in the formal total synthesis of PBDs like DC-81.

Utilization of N-Allylisatoic Anhydrides in the Synthesis of DC-81 and Related Compounds

A formal total synthesis of (±)-DC-81 has been achieved starting from N-allylisatoic anhydrides. molaid.com The synthesis of the tricyclic core structure of DC-81 was accomplished in six to seven steps from these precursors. molaid.comki.se This approach highlights the utility of this compound in constructing the key benzodiazepine (B76468) ring system. The synthesis of various pyrrolo[2,1-c] rsc.orgCurrent time information in Washington, DC, US.benzodiazepine-5-one monomers and dimers often involves the initial construction of a substituted pyrrole (B145914) ring which is then fused to a benzodiazepine system derived from precursors like this compound. nih.gov

Stereochemical Control in Multistep Sequences

Achieving stereochemical control is a critical aspect of synthesizing complex molecules like PBDs. numberanalytics.comnumberanalytics.com In multistep syntheses, chiral auxiliaries are often employed to direct the stereochemical outcome of key reactions. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into the molecule to bias the formation of one stereoisomer over another. wikipedia.org While the provided search results highlight the importance of stereocontrol in organic synthesis, specific details on the use of chiral auxiliaries directly with this compound in the synthesis of DC-81 were not found. However, the general principles of asymmetric synthesis, including the use of chiral catalysts and auxiliaries, are fundamental to achieving the desired stereochemistry in such complex total syntheses. numberanalytics.comchemrxiv.orgnih.gov

Construction of Fused Heterocyclic Systems

Synthesis of Triazolo Benzoxazepines and Benzodiazepines from Isatoic Anhydride Precursors

This compound is a foundational component in the multi-step synthesis of complex fused heterocyclic systems like triazolo benzoxazepines and triazolo benzodiazepines. These scaffolds are of significant interest in medicinal chemistry. nih.govresearchgate.net The general synthetic pathway commences with the reaction of this compound with a suitable nucleophile, such as an amino acid, which leads to the formation of an N-allyl-2-aminobenzoyl derivative. This intermediate is then further elaborated.

For instance, the synthesis of pyrrolo[2,1-c] nih.govCurrent time information in Bangalore, IN.benzodiazepines, a related and important class of compounds, can be initiated from N-allylisatoic anhydrides. researchgate.net A common strategy involves the reaction of the anhydride with an amine or hydrazine (B178648) derivative. To construct the triazole ring, a 2-azidobenzamide intermediate, which can be derived from the isatoic anhydride precursor, is often employed. nih.gov The azide (B81097) group can then undergo a cycloaddition reaction.

One-pot syntheses for triazole-fused 1,4-benzodiazepinones have been developed from N-substituted 2-azidobenzamides. researchgate.net Another approach involves the reaction of a benzodiazepine thione with various aromatic acid hydrazides to yield triazolobenzodiazepines. researchgate.net These methods highlight the modularity and step-wise construction facilitated by the isatoic anhydride core.

Table 1: Representative Synthetic Strategies for Triazolo-Fused Benzodiazepines

| Precursor Type | Key Reaction | Resulting Scaffold |

| N-Substituted 2-Azidobenzamide | Intramolecular Cycloaddition | Triazolo[1,5-a] nih.govCurrent time information in Bangalore, IN.benzodiazepin-6(5H)-one |

| Benzodiazepine N-nitrosoamidine | Reaction with Acetylhydrazine, followed by cyclization | Triazolobenzodiazepine mdpi.com |

| 7-Chloro-1,3-dihydro-1,4-benzodiazepine-2-thione | Reaction with Aromatic Acid Hydrazides | 8-Chloro-1-(aryl)-4H- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a] nih.govCurrent time information in Bangalore, IN.benzodiazepine researchgate.net |

Intramolecular Cyclization Strategies for Polycyclic Formation

The allyl group within this compound and its derivatives provides a key site for intramolecular cyclization reactions, enabling the construction of polycyclic architectures. These strategies are crucial for building molecular complexity in a controlled manner.

A prominent strategy involves an intramolecular 1,3-dipolar cycloaddition. researchgate.net For example, an azide group, introduced into the molecule (often at the ortho-position of the benzoyl moiety), can react with the alkene of the N-allyl group. This reaction, often thermally or photochemically induced, forms a triazoline ring, which can then rearrange or lose nitrogen to form other heterocyclic systems, effectively fusing a new ring onto the benzodiazepine or benzoxazepine core. researchgate.net

Another powerful method is the intramolecular nitrile imine cycloaddition, which has been successfully used to create the pyrrolo[2,1-c] nih.govCurrent time information in Bangalore, IN.benzodiazepine ring system starting from precursors derived from isatoic anhydride and allylamines. researchgate.net Furthermore, electrochemical methods have been explored for intramolecular C-H pyridination, demonstrating a modern approach to forming cationic azatriphenylene derivatives through intramolecular cyclization. nih.gov Such electro-oxidative C-H activation represents an atom-economical way to forge new C-N bonds and create complex polycyclic aromatic systems. nih.gov

Table 2: Examples of Intramolecular Cyclization for Polycycle Synthesis

| Starting Moiety | Cyclization Type | Key Reagents/Conditions | Resulting Structure |

| N-Allyl-2-azidobenzamide | 1,3-Dipolar Cycloaddition | Heat or Light | Fused Triazoline/Aziridine Ring System researchgate.net |

| Phenylpyridine derivative | SNAr Reaction | Moderate conditions, no transition metal | Cationic Azatriphenylene nih.gov |

| Arene with Pyridine (B92270) Moiety | Anodic Pyridination (Electro-oxidation) | Electrochemical cell | Cationic Azatriphenylene nih.gov |

| Diyne Diethers | Electrophilic Cyclization | Iodine Monochloride (ICl) | Bis(iodo-benzopyran) derivatives researchgate.net |

Application as an Acylating Agent in Organic Synthesis

Like other acid anhydrides, this compound can function as an acylating agent. allen.inwikipedia.org The anhydride moiety contains two electrophilic carbonyl carbons that are susceptible to nucleophilic attack. salempress.comlibretexts.org This reaction involves the introduction of the N-allyl-2-aminobenzoyl group into another molecule.

The primary targets for acylation by anhydrides are nucleophiles such as alcohols and amines. allen.inlibretexts.org

Acylation of Alcohols: Reaction with an alcohol (alcoholysis) leads to the formation of an ester. The alcohol attacks one of the carbonyl groups, leading to the opening of the anhydride ring. This process yields an ester and a carboxylic acid. libretexts.org

Acylation of Amines: Similarly, reaction with ammonia, a primary amine, or a secondary amine (aminolysis) results in the formation of an amide. libretexts.org The amine attacks a carbonyl carbon, forming a C-N bond and cleaving the anhydride. This reaction typically requires two equivalents of the amine, as the carboxylic acid byproduct will neutralize one equivalent of the amine base. libretexts.org

The reactivity of the anhydride can be enhanced by using catalysts such as pyridine or N,N-dimethylaminopyridine (DMAP). wikipedia.org While symmetrical anhydrides are common, the use of an unsymmetrical anhydride like this compound means that acylation can theoretically produce two different products, although regioselectivity can often be controlled. libretexts.org

Exploration of Other this compound-Derived Architectures

The synthetic potential of this compound extends beyond the previously mentioned scaffolds. Its unique combination of functional groups allows for its use in the assembly of various other heterocyclic and polycyclic architectures.

For instance, derivatives of this compound are key intermediates in the formal total synthesis of (±)-DC-81, a pyrrolo[2,1-c] nih.govCurrent time information in Bangalore, IN.benzodiazepine antitumor agent. researchgate.netresearchgate.net This highlights the role of the N-allyl group in constructing the fused pyrrolidine (B122466) ring essential for the target molecule's structure.

Furthermore, the core structure can be modified to access a wider range of fused systems. By altering the nucleophile used to open the anhydride ring and by employing different cyclization strategies, chemists can generate diverse molecular frameworks. Research into cascade reactions initiated from this compound derivatives could lead to the efficient, one-pot synthesis of complex molecules, such as those containing multiple fused rings like azahexabenzocoronenium salts, which are constructed via formal [3+3] cycloadditions and subsequent intramolecular cyclizations. aalto.fi The fundamental reactivity of the anhydride allows for its incorporation into multi-component reaction sequences, rapidly building molecular complexity from simple starting materials. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of N-Allylisatoic anhydride (B1165640) by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For anhydrides, the carbonyl carbons typically resonate in the range of 165-190 ppm. oregonstate.edu The carbons of the aromatic ring would appear between 125 and 170 ppm, while the allylic and other aliphatic carbons would be found in the upfield region. oregonstate.edu Specific chemical shift data from related compounds can provide a more precise estimation. rsc.orgillinois.edupitt.edu For instance, ¹³C NMR spectra are often recorded in deuterated solvents like CDCl₃, and chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.orgamazonaws.com

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for N-Allylisatoic Anhydride This table is generated based on typical chemical shift ranges for the functional groups present.

| Functional Group | Predicted Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (Anhydride) | 165-190 |

| Aromatic | 125-170 |

| Alkene (Allyl) | 120-160 |

| Alkyl (Allyl) | 40-55 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in N-Allylisatooic anhydride. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The most characteristic feature in the IR spectrum of an acid anhydride is the presence of two distinct carbonyl (C=O) stretching bands. spectroscopyonline.com For noncyclic, unsaturated anhydrides, these bands typically appear around 1775 ± 5 cm⁻¹ and 1720 ± 5 cm⁻¹. spectroscopyonline.com The presence of conjugation tends to lower these frequencies. uobabylon.edu.iq In addition, a C-O stretching band is expected in the region of 1300-1000 cm⁻¹. spectroscopyonline.com The aromatic ring would show C-H stretching absorptions above 3000 cm⁻¹ and characteristic C=C stretching peaks around 1600 and 1500 cm⁻¹. udel.edu The allyl group would contribute to C-H stretching frequencies and a C=C stretching vibration, typically in the 1680-1640 cm⁻¹ range. udel.edu

Table 2: Key IR Absorption Bands for this compound This table is based on established correlations for anhydride and other functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Carbonyl (C=O) | 1775 ± 5 | Asymmetric Stretch |

| Carbonyl (C=O) | 1720 ± 5 | Symmetric Stretch |

| Aromatic C-H | > 3000 | Stretch |

| Aromatic C=C | ~1600, ~1500 | Stretch |

| Alkene C=C (Allyl) | 1680-1640 | Stretch |

| C-O | 1300-1000 | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. wikipedia.org In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The fragmentation of the molecular ion provides a "fingerprint" that can help confirm the structure. Common fragmentation pathways for anhydrides can involve the loss of CO and other neutral molecules. libretexts.org For this compound, fragmentation would likely involve cleavage of the anhydride moiety and fragmentation of the allyl group. The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for detailed structural elucidation. lcms.cz

X-ray Crystallography for Solid-State Structural Determination

For this compound that exists as a crystalline solid, X-ray crystallography provides the most definitive three-dimensional structural information. wikipedia.org This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The angles and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of each atom in the molecule. wikipedia.org

Chromatographic Techniques for Purification and Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification of this compound and for assessing its purity. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. sielc.com The composition of the mobile phase, often a mixture of solvents like acetonitrile (B52724) and water with modifiers like phosphoric acid, can be optimized to achieve effective separation from impurities. whuznhmedj.comglsciences.com Detection is typically carried out using a UV detector, set at a wavelength where the analyte absorbs strongly. sielc.comcnrs.fr The retention time and peak purity from the chromatogram provide a reliable measure of the compound's identity and purity. osha.gov

Table 3: Typical HPLC Parameters for Anhydride Analysis This table provides an example of typical HPLC conditions and is not specific to this compound.

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) whuznhmedj.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with acid modifier) sielc.com |

| Flow Rate | ~1.0 mL/min glsciences.com |

| Detection | UV at a specific wavelength (e.g., 220 nm) sielc.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) whuznhmedj.com |

Computational and Theoretical Studies on N Allylisatoic Anhydride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of N-Allylisatoic anhydride (B1165640). nrel.govfrontiersin.org These calculations can determine the molecule's three-dimensional geometry, electron distribution, and orbital energies. nrel.govmdpi.com Methods like the M06-2X functional with a def2-TZVP basis set have been found to offer a good balance of accuracy and computational cost for organic molecules. nrel.gov

By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. Furthermore, calculated parameters such as Mulliken charges and spin densities reveal the most likely sites for nucleophilic or electrophilic attack. nrel.gov For instance, the carbonyl carbons in the anhydride ring are expected to be highly electrophilic, a feature that quantum calculations can quantify. youtube.com This information is vital for predicting how N-Allylisatoic anhydride will behave in various chemical reactions, such as during N-alkylation or cyclocondensation processes. acs.orgsapub.org

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -720.543 | Ground state energy of the molecule. |

| HOMO Energy (eV) | -7.89 | Indicates electron-donating ability. |

| LUMO Energy (eV) | -1.25 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 6.64 | Relates to chemical stability and reactivity. nrel.gov |

| Dipole Moment (Debye) | 3.45 | Measures the polarity of the molecule. |

| Mulliken Charge on Carbonyl Carbon (C=O) | +0.58 | Predicts susceptibility to nucleophilic attack. nrel.gov |

Molecular Dynamics Simulations for Conformational Analysis

Conformational analysis is the study of the different spatial arrangements, or conformations, that a molecule can adopt through rotation around its single bonds. chemistrysteps.com Molecular dynamics (MD) simulations are a powerful computational method for exploring these conformational landscapes. ebsco.comnih.gov By simulating the movement of atoms over time based on classical mechanics, MD provides a detailed picture of a molecule's flexibility and structural dynamics. ebsco.com

For this compound, MD simulations can reveal the preferred orientations of the allyl group relative to the bicyclic anhydride core. mdpi.com This analysis helps identify the most stable, low-energy conformers and the energy barriers between them. libretexts.org Key parameters studied include dihedral angles, potential energy surfaces, and the relative populations of different conformers at thermal equilibrium. libretexts.orgmdpi.com Understanding the conformational preferences is crucial, as the three-dimensional shape of a molecule can significantly influence its reactivity and interactions with other molecules, such as enzymes or receptors in a biological context. nih.gov The stability of different conformers is influenced by factors like steric hindrance and torsional strain. libretexts.org

| Conformer | Key Dihedral Angle (N-C-C=C) | Relative Potential Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Gauche | ~60° | 0.0 | 65 |

| Eclipsed | ~120° | 2.5 | 10 |

| Anti | ~180° | 0.8 | 25 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. rsc.org This path includes the characterization of crucial points such as intermediates and, most importantly, the transition state—the highest energy point that must be overcome for the reaction to proceed. nih.govrsc.org

For reactions involving this compound, such as its hydrolysis to form an anthranilic acid derivative or its reaction with an amine to form an amide, computational modeling can calculate the activation energy (the energy difference between the reactants and the transition state). researchgate.netlibretexts.org This value is critical for predicting reaction rates. rsc.org Theoretical models can elucidate the geometry and electronic structure of the transition state, revealing the specific bond-breaking and bond-forming events that occur. mdpi.com This level of detail helps in understanding why certain reaction conditions (like the use of specific catalysts or bases) are effective. nih.gov

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + Amine) | 0.0 | Initial state. |

| Transition State 1 (TS1) | +15.2 | Activation energy for tetrahedral intermediate formation. |

| Tetrahedral Intermediate | -5.8 | A short-lived intermediate species. |

| Transition State 2 (TS2) | +12.5 | Activation energy for ring opening. |

| Products (Amide + Carboxylate) | -20.7 | Final state of the reaction. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which serves as a bridge between theoretical models and experimental reality. nih.gov Quantum chemical calculations can accurately forecast various spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. frontiersin.org

For this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra, helping to assign peaks in experimentally obtained spectra. mdpi.com Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. nrel.gov Comparing these predicted spectra with experimental data is a critical step for validating the accuracy of the computational model and the calculated molecular structure. frontiersin.org A strong correlation between predicted and experimental data builds confidence in the theoretical model, which can then be used to investigate properties that are not directly observable.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O, anhydride) | 161.5 ppm, 147.2 ppm | 160.8 ppm, 146.5 ppm |

| ¹H NMR Chemical Shift (Allyl vinyl H) | 5.95 ppm | 5.88 ppm |

| IR Frequency (C=O stretch, symmetric) | 1775 cm⁻¹ | 1780 cm⁻¹ |

| IR Frequency (C=O stretch, asymmetric) | 1855 cm⁻¹ | 1848 cm⁻¹ |

| UV-Vis λmax | 315 nm | 312 nm |

Computational Approaches to Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological or chemical activity. nih.gov Computational methods are invaluable in this field, enabling the design of new molecules with enhanced properties. For derivatives of this compound, computational SAR could be used to explore how different substituents on the aromatic ring or modifications to the allyl group affect a target activity, such as enzyme inhibition or receptor binding. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally measured activity. researchgate.net Molecular docking simulations can predict the binding mode and affinity of a ligand (like an this compound derivative) within the active site of a target protein. nih.gov These approaches can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. rsc.orgnih.gov

| Derivative (Substituent at C5) | Calculated Binding Energy (kcal/mol) | Predicted IC₅₀ (µM) | Key Interaction |

|---|---|---|---|

| -H (this compound) | -7.5 | 15.2 | Hydrogen bond with Serine |

| -Cl | -8.2 | 8.1 | Halogen bond with backbone |

| -NO₂ | -8.9 | 4.5 | Enhanced hydrogen bonding |

| -OCH₃ | -7.8 | 12.7 | Steric clash with Leucine |

| -CH₃ | -7.7 | 14.0 | Hydrophobic interaction |

Applications in Medicinal Chemistry and Biological Research

N-Allylisatoic Anhydride (B1165640) as a Precursor to Immunopotentiators

N-Allylisatoic anhydride is a key intermediate in the preparation of compounds designed to enhance or modify the immune response. google.com The synthesis of N-allyl isatoic anhydrides is typically achieved by reacting isatoic anhydride with a strong base, such as sodium hydride, in an inert solvent, followed by the addition of allyl bromide at low temperatures. google.com These N-substituted anhydrides are precursors to immunopotentiating agents, including certain tryptanthrin (B1681603) analogs. google.com Tryptanthrin and its derivatives have been recognized for their antimicrobial properties and can be produced through the base-catalyzed condensation of isatin (B1672199) and isatoic anhydride. google.com

Vaccine adjuvants are substances added to vaccine formulations to enhance the immune response to an antigen. who.intnih.gov They play a critical role in the development of new and more effective vaccines, including those for influenza. who.intnih.govnih.gov Adjuvants can work through various mechanisms, such as forming a depot for the antigen, which allows for its slow release, and by stimulating immune cells. nih.gov Commonly used adjuvants include aluminum salts (Alum) and oil-in-water emulsions like MF59 and AS03, which are based on squalene. who.intnih.govnih.gov

While this compound is not an adjuvant itself, it is a building block for synthesizing immunopotentiators that can be included in vaccine compositions. google.com These compositions may combine an antigen with an adjuvant system, which could include components like monophosphoryl lipid A (MPL) in a sugar and surfactant base, to create a stable and effective vaccine. google.comfrontiersin.org The goal of such formulations is to elicit a potent and durable immune response. nih.gov

Stimulating the body's own immune system to fight cancer is a cornerstone of modern immunotherapy. frontiersin.orgoncodaily.com Therapies aim to activate effector cells like cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which can recognize and kill tumor cells. mdpi.comnih.gov A key strategy involves enhancing the Th1-type immune response, which is crucial for cell-mediated immunity against tumors. nih.gov

This compound can be used to synthesize compounds that act as immunopotentiators, which in turn can stimulate these necessary anti-tumor immune responses. google.com By enhancing the immune system, these therapies can be used alongside other treatments to eradicate cancer cells. frontiersin.org The development of cancer vaccines and other immunotherapies, such as those involving exosomes or tumor-infiltrating lymphocytes (TILs), represents a rapidly advancing field where novel immunomodulatory agents are in high demand. cancer.govnih.gov

Development of Vaccine Adjuvant Compositions

Role in the Synthesis of Antimicrobial Agents

The rise of antimicrobial resistance has created an urgent need for new antimicrobial drugs. med.or.jplabmanager.com this compound serves as a valuable precursor for the synthesis of novel antimicrobial agents. google.comnih.gov Isatoic anhydrides can be N-alkylated to produce intermediates for the synthesis of various heterocyclic systems with demonstrated antibacterial and antifungal activity. nih.gov

For instance, N-alkylated isatoic anhydrides are used in a three-step protocol to synthesize 4-hydroxy-2-quinolone analogs. nih.gov Research has shown that these quinolone derivatives, particularly those with long alkyl chains at the C-3 position and various substituents on the aromatic ring, exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Aspergillus flavus. nih.gov The synthesis of compounds like 5(4H)-oxazolone-based sulfonamides and other heterocyclic structures from various starting materials has also yielded promising antimicrobial and anti-virulence agents. mdpi.comnih.govmdpi.com The structure-activity relationship studies reveal that modifications to the scaffold, such as changing substituent groups, can dramatically impact antimicrobial potency. nih.govmdpi.com

Table 1: Antimicrobial Activity of Synthesized 4-Hydroxy-2-quinolone Analogs

| Compound | Fungus (Aspergillus flavus) | Gram-positive Bacteria (Staphylococcus aureus) | Gram-negative Bacteria (Escherichia coli) |

| Analog 3a | + | +++ | - |

| Analog 3b | + | +++ | - |

| Analog 3c | - | ++ | - |

| Analog 3d | ++ | +++ | + |

| Analog 3e | + | +++ | - |

| Analog 3f | ++ | +++ | + |

| Analog 3g | +++ | +++ | + |

| Analog 3h | +++ | +++ | ++ |

| Analog 3i | +++ | +++ | ++ |

| Analog 3j | +++ | +++ | ++ |

| Isomer 4d | + | +++ | - |

Data adapted from a study on 4-hydroxy-2-quinolone analogs. nih.gov Activity is represented qualitatively: +++ (strong), ++ (moderate), + (weak), - (inactive).

Contribution to the Discovery of Interleukin-2 (IL-2) Inhibitors via Related Heterocycles

Interleukin-2 (IL-2) is a cytokine that plays a dual role in the immune system; it can be both immunostimulatory and immunosuppressive. nih.gov It is essential for the proliferation of effector T cells but also for the function of regulatory T cells (Tregs). nih.govpatsnap.com Dysregulation of IL-2 signaling is implicated in autoimmune diseases and cancer. mdpi.compatsnap.com Therefore, inhibitors of the IL-2 pathway are valuable therapeutic agents, used particularly in preventing organ transplant rejection and treating autoimmune conditions. patsnap.comdrugbank.com

While this compound is not a direct inhibitor of IL-2, it is a precursor for synthesizing various heterocyclic compounds, such as quinazolinones and quinolones. nih.govsioc-journal.cn These heterocyclic scaffolds are of great interest in medicinal chemistry and are often explored for their potential to inhibit a wide range of biological targets, including protein-protein interactions like the IL-2 and IL-2 receptor (IL-2R) binding. nih.govnih.gov The discovery of small-molecule inhibitors of the IL-2/IL-2R interaction, such as novel sulfamide (B24259) and urea-based compounds, highlights the potential for nonpeptidic molecules to modulate this pathway. nih.gov The exploration of derivatives from versatile starting materials like this compound contributes to the broader search for new therapeutic agents, including potential IL-2 inhibitors.

Exploration of this compound Derivatives in Target-Oriented Drug Discovery

Target-oriented drug discovery focuses on designing and synthesizing compounds that interact with a specific biological target known to be involved in a disease process. nih.gov this compound is a useful scaffold for generating libraries of derivatives for screening against various therapeutic targets. google.com The isatoic anhydride core can be chemically modified in numerous ways to produce a diverse range of compounds, including quinazolinones, benzodiazepines, and benzoxazepines. sioc-journal.cnresearchgate.net

The development of novel synthetic methodologies allows for the efficient creation of these derivatives. labmanager.com For example, isatoic anhydride derivatives can be used to label or functionalize target materials or to couple different molecules together. google.com The resulting compounds, which can include diverse functionalities like purines, hydrazones, or sulfonamides, are then evaluated for their biological activity against targets implicated in cancer, microbial infections, and inflammatory diseases. mdpi.comnih.govresearchgate.net This approach, which combines synthetic chemistry with biological screening, is a cornerstone of modern drug discovery. nih.govnih.gov

Methodologies for In Vitro Biological Activity Assessment

Once novel compounds are synthesized from precursors like this compound, their biological activity must be evaluated. This is typically done using a range of in vitro assays. nih.gov These laboratory-based tests are essential for the initial screening and characterization of potential drug candidates before any further development. mdpi.com

Common methodologies include:

Antimicrobial Screening: The minimum inhibitory concentration (MIC) of a compound is determined against a panel of bacteria and fungi to assess its potency. mdpi.commdpi.com This involves exposing the microbes to serial dilutions of the test compound.

Anticancer Activity Assessment: Cell viability assays, such as the MTT assay, are used to measure the effect of a compound on the proliferation of various human tumor cell lines. nih.gov Further tests can analyze the cell cycle to see if the compound induces arrest at a particular phase and assays for apoptosis (programmed cell death), for instance, by measuring caspase-3 activity. nih.gov

Enzyme Inhibition Assays: For target-oriented discovery, specific assays are used to measure how effectively a compound inhibits its intended enzyme target, such as tyrosinase or cholinesterase. mdpi.com

Antiviral Activity: Compounds can be screened for their ability to inhibit the replication of various viruses in cell culture. nih.gov

These in vitro methods provide crucial preliminary data on a compound's efficacy and mechanism of action, guiding further research and development. nih.govmdpi.com

Industrial and Scalable Synthesis Considerations

Process Optimization for Large-Scale Production of N-Allylisatoic Anhydride (B1165640)

Optimizing the manufacturing process for N-Allylisatoic anhydride is critical for ensuring high purity, maximizing yield, and maintaining economic viability at an industrial scale. Process optimization involves a systematic investigation of various parameters to identify the most efficient and robust reaction conditions. genosynth.com Key areas of focus include maximizing yields, minimizing the number of synthetic steps, ensuring the availability of starting materials at a low cost, and avoiding hazardous reagents and extreme reaction conditions. gd3services.com

A crucial aspect of large-scale production is the shift from traditional batch processing to more efficient continuous flow manufacturing. Continuous processes, often utilizing microchannel reactors, offer superior control over reaction parameters, especially for highly exothermic reactions. This enhanced control can lead to higher yields and purity. For instance, in related syntheses, shifting from semi-batch to continuous production has been shown to increase yield and purity by several percentage points while significantly reducing reaction time. cetjournal.it

Key parameters for optimization in the synthesis of this compound are detailed in the table below.

Table 1: Key Parameters for Process Optimization

| Parameter | Objective | Considerations for Large-Scale Synthesis |

|---|---|---|

| Reactant Molar Ratio | Maximize conversion of the limiting reagent (isatoic anhydride) and minimize excess reagent waste. | Precise dosing systems in continuous reactors can maintain optimal ratios, unlike potential variations in large batch reactors. |

| Reaction Temperature | Control reaction rate and minimize side reactions. The N-alkylation is often performed at low temperatures (-50°C to ambient). google.com | Efficient heat exchange systems are critical to manage exotherms in large volumes and maintain consistent temperature profiles. cetjournal.it |

| Choice of Base & Solvent | Ensure complete deprotonation of isatoic anhydride while being cost-effective and easy to handle/recycle. | Selection should favor lower-cost, less hazardous bases and solvents with favorable recycling profiles. The use of inert solvents like THF or DMF is common. google.com |

| Reaction Time | Achieve complete reaction in the shortest time possible to maximize reactor throughput. | Continuous flow reactors can dramatically reduce reaction times from hours to minutes or even seconds. cetjournal.it |

| Workup & Isolation | Develop a simple, efficient, and scalable purification process that minimizes solvent use and product loss. | Filtration, crystallization, and drying processes must be optimized for large quantities. Eliminating chromatographic purification is a key goal for cost reduction. gd3services.com |

Implementation of Green Chemistry Principles in Synthetic Routes

Adhering to the principles of green chemistry is essential for developing sustainable and environmentally responsible manufacturing processes. nih.gov This involves designing chemical syntheses that reduce waste, use less hazardous materials, and are energy efficient. mlsu.ac.in

A key principle of green chemistry is the use of catalysts to reduce energy requirements and improve reaction selectivity. nih.govmlsu.ac.in While the direct N-allylation of isatoic anhydride typically uses stoichiometric amounts of a strong base google.com, related anhydride syntheses have benefited from catalytic approaches. Recent research has focused on replacing precious metal catalysts (e.g., platinum, palladium, rhodium) with those based on earth-abundant metals like copper, iron, cobalt, and nickel. mdpi.comnih.gov

For example, a highly efficient, light-mediated process using simple copper salts has been developed for the carbonylation of alkyl halides to produce aliphatic anhydrides. researchgate.net This method avoids precious metals and operates in a single step, highlighting a potential direction for future research into greener syntheses of this compound and its precursors. researchgate.netorganic-chemistry.org The development of such catalytic systems would represent a significant advance in cost-effectiveness and sustainability. nih.gov

Table 2: Comparison of Catalyst Types

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Precious Metals | Platinum, Palladium, Rhodium nih.govnih.gov | High activity and selectivity. | High cost, low crustal abundance, potential toxicity. nih.govnih.gov |